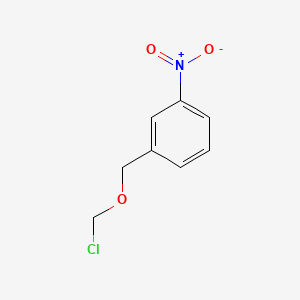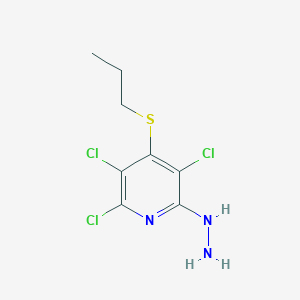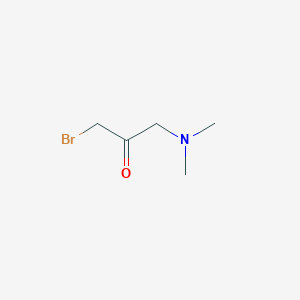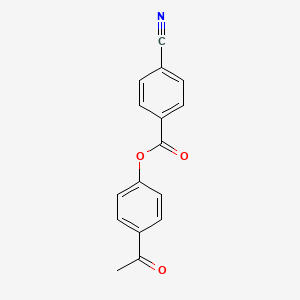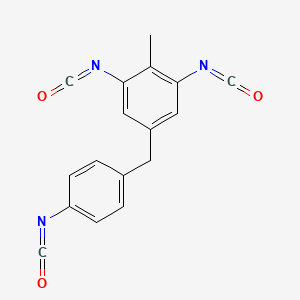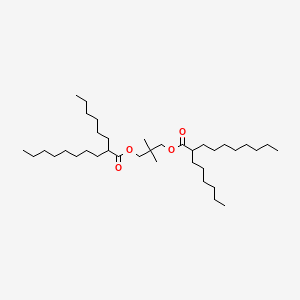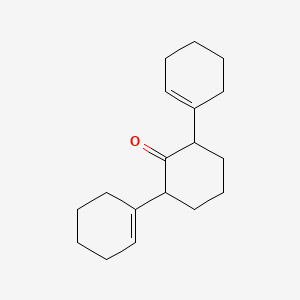
2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one: is an organic compound with the molecular formula C18H26O It is characterized by its unique structure, which includes two cyclohexenyl groups attached to a central cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and cyclohexene.
Reaction: The cyclohexanone undergoes a double aldol condensation reaction with cyclohexene in the presence of a base such as sodium hydroxide.
Conditions: The reaction is carried out under reflux conditions to ensure complete condensation.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenyl groups to cyclohexyl groups.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 2,6-Bis(cyclohexyl)cyclohexan-1-one.
Substitution: Introduction of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique properties.
Biological Studies: It is studied for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. The cyclohexenyl groups provide sites for further chemical modifications, allowing the compound to interact with different pathways and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone with a single cyclohexane ring.
2-Cyclohexen-1-one: Contains a cyclohexene ring with a ketone group.
2,6-Di-tert-butyl-4-methylphenol: A phenolic compound with bulky substituents.
Uniqueness
2,6-Bis(1-cyclohexen-1-yl)cyclohexan-1-one is unique due to its dual cyclohexenyl groups, which provide additional sites for chemical reactions and modifications. This structural feature distinguishes it from simpler ketones and enhances its versatility in various applications.
Propiedades
Número CAS |
24344-21-6 |
|---|---|
Fórmula molecular |
C18H26O |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
2,6-di(cyclohexen-1-yl)cyclohexan-1-one |
InChI |
InChI=1S/C18H26O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h8,10,16-17H,1-7,9,11-13H2 |
Clave InChI |
UXCKNEGQGAKQLT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C2CCCC(C2=O)C3=CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
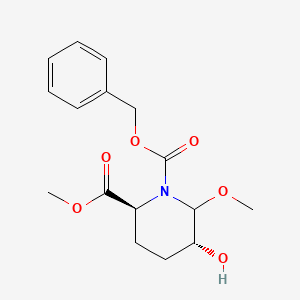
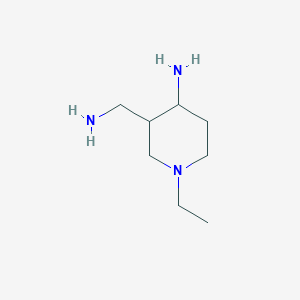
![(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B13804341.png)
![(4aR,5aS,8aR,13aS,15aR,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate;hydrochloride](/img/structure/B13804343.png)

